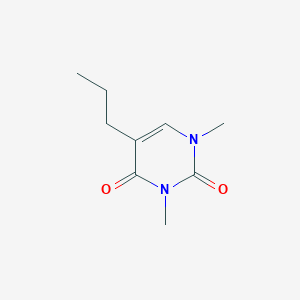![molecular formula C7H15O3PS B14429901 Diethyl [1-(methylsulfanyl)ethenyl]phosphonate CAS No. 80436-49-3](/img/structure/B14429901.png)
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C7H13O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a vinyl group substituted with a methylsulfanyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)ethenyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable vinyl halide in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [1-(methylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The vinyl group and methylsulfanyl moiety can also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [1-(methylsulfanyl)ethyl]phosphonate
- Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Diethyl [1-(methylsulfanyl)butyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of the vinyl group, which imparts distinct reactivity and chemical properties compared to its saturated analogs. The combination of the phosphonate and methylsulfanyl groups also enhances its versatility in various chemical reactions .
Propiedades
Número CAS |
80436-49-3 |
|---|---|
Fórmula molecular |
C7H15O3PS |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H15O3PS/c1-5-9-11(8,10-6-2)7(3)12-4/h3,5-6H2,1-2,4H3 |
Clave InChI |
HMJMUOJUUKEODB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C)SC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


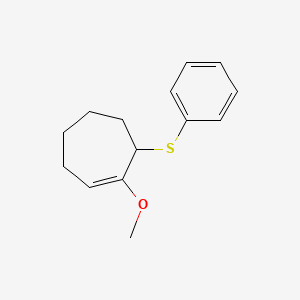
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
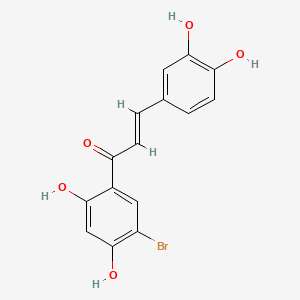


![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
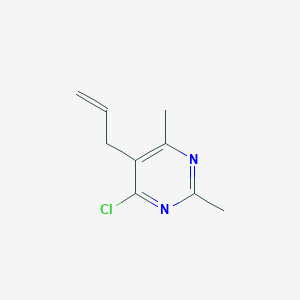

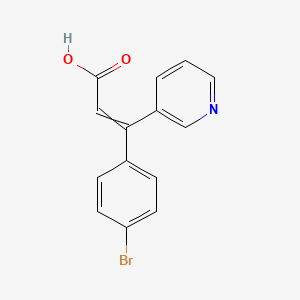
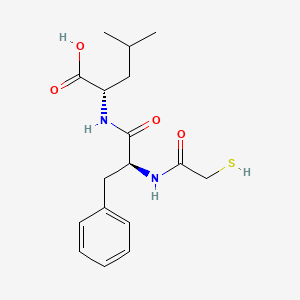

![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
